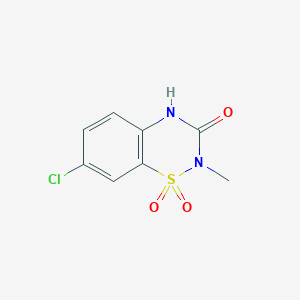
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate
Descripción general
Descripción
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dichlorobenzyl group attached to a 3-oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate typically involves the esterification of 2-(3,4-dichlorobenzyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(3,4-dichlorobenzyl)-3-oxobutanoic acid.
Reduction: 2-(3,4-dichlorobenzyl)-3-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
- Ethyl 2-(3,4-dichlorophenyl)-3-oxobutanoate
- Ethyl 2-(3,4-dichlorobenzyl)-3-hydroxybutanoate
- Ethyl 2-(3,4-dichlorobenzyl)-3-aminobutanoate
Comparison: Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H14Cl2O3 |
|---|---|
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-3-18-13(17)10(8(2)16)6-9-4-5-11(14)12(15)7-9/h4-5,7,10H,3,6H2,1-2H3 |
Clave InChI |
BVUINQONSVTZGC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














